2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
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Overview
Description
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a sulfonyl group, a pyrrolidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the 2,3-dihydro-1,4-benzodioxine ring: This can be achieved through a ring-closing metathesis reaction using a suitable catalyst such as the nitro-Grela catalyst.
Introduction of the sulfonyl group: The benzodioxine ring can be sulfonylated using reagents like benzenesulfonyl chloride under basic conditions.
Formation of the pyrrolidine ring: This step involves the reaction of the sulfonylated benzodioxine with a suitable amine to form the pyrrolidine ring.
Attachment of the thiazole ring: The final step involves the reaction of the pyrrolidine derivative with a thiazole precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-oxazole
- 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-imidazole
Uniqueness
The uniqueness of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiazole ring, in particular, can enhance its binding affinity to certain biological targets compared to similar compounds with oxazole or imidazole rings.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c18-24(19,12-1-2-13-14(9-12)21-7-6-20-13)17-5-3-11(10-17)22-15-16-4-8-23-15/h1-2,4,8-9,11H,3,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHWSOTZPJMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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